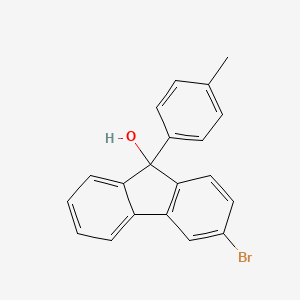

3-Bromo-9-p-tolyl-9H-fluoren-9-ol

Beschreibung

Eigenschaften

Molekularformel |

C20H15BrO |

|---|---|

Molekulargewicht |

351.2 g/mol |

IUPAC-Name |

3-bromo-9-(4-methylphenyl)fluoren-9-ol |

InChI |

InChI=1S/C20H15BrO/c1-13-6-8-14(9-7-13)20(22)18-5-3-2-4-16(18)17-12-15(21)10-11-19(17)20/h2-12,22H,1H3 |

InChI-Schlüssel |

WOXPUJRHTAYWCN-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=C(C=C1)C2(C3=C(C=C(C=C3)Br)C4=CC=CC=C42)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Key Protocol (Adapted from PMC Article):

- Reactants :

- 2-Bromo-4-methylbenzaldehyde (precursor to p-tolyl group)

- Aryne generated from 2-(trimethylsilyl)phenyl triflate

- Conditions :

- Pd(OAc)₂ catalyst (5 mol%)

- CsF base, DMF solvent, 80°C, 12 hours

- Mechanism :

- Aryne insertion into the aldehyde followed by cyclization to form fluoren-9-one.

- Subsequent reduction (e.g., NaBH₄ or LiAlH₄) yields the alcohol.

| Parameter | Value/Description |

|---|---|

| Yield (Fluorenone) | 53–85% (varies with substituents) |

| Selectivity | High for mono-brominated products |

| Functional Group Tolerance | Electron-withdrawing groups enhance electrophilicity |

Advantages :

- Avoids harsh oxidizing agents.

- Enables direct introduction of bromine at the 3-position.

- Scalable for diverse aryl substituents.

Grignard Reagent Addition to Halogenated Ketones

Continuous-flow chemistry offers a high-yielding route for 9-arylfluoren-9-ols. This method is optimized for industrial-scale production (RSC Supplement):

Protocol:

- Precursors :

- 2-Bromo-9-p-tolylfluoren-9-one (obtained via bromination of fluorenone)

- Phenylmagnesium bromide (Grignard reagent)

- Conditions :

- THF solvent, N₂ atmosphere

- Continuous flow reactor with 36-second residence time

- Workup :

- Quench with water, filtration, rotary evaporation

| Parameter | Value/Description |

|---|---|

| Yield | >99% (reported for similar 9-arylfluorenols) |

| Purity | High (via CLC analysis) |

| Scalability | 1 kg/batch feasible |

Mechanistic Insights :

- Grignard reagent adds to the carbonyl group, forming the alcoholate intermediate.

- Spontaneous protonation occurs upon workup.

- Bromine retention at the 3-position is critical for subsequent functionalization.

Bromination of 9-p-Tolyl-9H-fluoren-9-ol

Direct bromination of the parent alcohol provides a straightforward route. This method requires regioselective control to achieve the 3-bromo isomer.

Reported Methods:

Electrophilic Bromination :

Radical Bromination :

- Initiator : AIBN, light or heat

- Substrate : 9-p-Tolyl-9H-fluoren-9-ol

- Limitation : Low regioselectivity for 3-position

| Approach | Advantages | Challenges |

|---|---|---|

| Electrophilic | High yield, scalable | Requires Fe catalyst control |

| Radical | Mild conditions | Poor position selectivity |

Pd-Catalyzed Cross-Coupling and Functionalization

Post-synthesis modification via Suzuki-Miyaura coupling can introduce the p-tolyl group, followed by bromination. This route is useful for multi-step derivatization.

Example Workflow (JOC Article):

- Step 1 : Bromination of 9H-fluoren-9-ol → 3-bromo-9H-fluoren-9-ol

- Step 2 : Suzuki coupling with p-tolylboronic ester → 9-p-tolyl-3-bromo-9H-fluoren-9-ol

| Step | Conditions | Yield (%) |

|---|---|---|

| Bromination | Br₂, Fe, CHCl₃, 0°C | 70–80 |

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | 60–75 |

Critical Factors :

- Steric hindrance from the 9-p-tolyl group may slow coupling kinetics.

- Purification via column chromatography is essential.

Green Chemistry Approaches

Continuous-flow systems and catalytic methods minimize waste and enhance safety (RSC Supplement):

Key Innovations:

Flow Chemistry :

- Advantages :

- Precise temperature control (room temperature).

- Reduced solvent usage.

- Example : Grignard addition to 2-bromo-9-p-tolylfluoren-9-one in THF.

- Advantages :

Catalyst Recycling :

- Pd catalysts (e.g., Pd(OAc)₂) can be reused in annulation reactions.

| Metric | Traditional Batch | Flow Chemistry |

|---|---|---|

| Reaction Time | Hours | Minutes |

| Solvent Waste | High | Low |

| Scalability | Limited | High |

Analyse Chemischer Reaktionen

Arten von Reaktionen

3-Brom-9-p-tolyl-9H-fluoren-9-ol unterliegt verschiedenen chemischen Reaktionen, darunter:

Substitutionsreaktionen: Das Bromatom kann durch andere funktionelle Gruppen durch nukleophile Substitutionsreaktionen ersetzt werden.

Oxidationsreaktionen: Die Hydroxylgruppe kann zu einem Keton oder Aldehyd oxidiert werden.

Reduktionsreaktionen: Die Verbindung kann reduziert werden, um das Bromatom zu entfernen oder die Hydroxylgruppe in ein Wasserstoffatom umzuwandeln.

Häufige Reagenzien und Bedingungen

Substitutionsreaktionen: Reagenzien wie Natriumhydroxid oder Kalium-tert-butoxid in polaren Lösungsmitteln wie Dimethylsulfoxid (DMSO) werden häufig verwendet.

Oxidationsreaktionen: Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid unter sauren Bedingungen werden eingesetzt.

Reduktionsreaktionen: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) in wasserfreien Lösungsmitteln werden verwendet.

Hauptprodukte, die gebildet werden

Substitutionsreaktionen: Produkte umfassen Derivate mit verschiedenen funktionellen Gruppen, die das Bromatom ersetzen.

Oxidationsreaktionen: Produkte umfassen Ketone oder Aldehyde.

Reduktionsreaktionen: Produkte umfassen debromierte Verbindungen oder Kohlenwasserstoffe.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 3-Brom-9-p-tolyl-9H-fluoren-9-ol beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen. Das Bromatom und die Hydroxylgruppe spielen eine entscheidende Rolle bei seiner Reaktivität und Bindungsaffinität. Die Verbindung kann mit Enzymen, Rezeptoren und anderen Proteinen interagieren und verschiedene biochemische Pfade beeinflussen. Umfassende Studien sind erforderlich, um die genauen molekularen Ziele und beteiligten Pfade aufzuklären.

Wirkmechanismus

The mechanism of action of 3-Bromo-9-p-tolyl-9H-fluoren-9-ol involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other proteins, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Group Variations

Fluorene derivatives vary in substituent positions, functional groups, and aromatic modifications. Below is a comparative analysis of key analogues:

Physicochemical Properties

- Polarity: The hydroxyl group in this compound increases polarity (logP ~3.5) compared to non-hydroxylated analogues (logP ~5.0 for 9-(4-Bromophenyl)-9-phenylfluorene) .

- Thermal Stability : Methyl and phenyl substituents enhance thermal stability (decomposition >300°C) compared to alkyl-chain derivatives .

- Reactivity : Bromine at the 3-position favors electrophilic substitution, while the 2-position (as in 2-Bromo-9-phenyl-9H-fluoren-9-ol) directs reactions to adjacent sites .

Research Findings and Trends

Substituent Effects : Electron-donating groups (e.g., p-tolyl) stabilize the fluorene core, while bromine enables cross-coupling for π-extended systems .

Synthetic Challenges : Steric hindrance from bulky substituents (e.g., 9,9-diphenyl) reduces reaction yields, necessitating optimized catalysts .

Emerging Applications: Bromo-fluorenols are being explored in covalent organic frameworks (COFs) for catalysis due to their rigid, tunable structures .

Biologische Aktivität

3-Bromo-9-p-tolyl-9H-fluoren-9-ol is a synthetic compound derived from fluorene, characterized by the presence of a bromine atom at the 3-position and a p-tolyl group at the 9-position. Its unique structural features contribute to its potential biological activities, making it an interesting subject for pharmacological research. This article reviews the current understanding of its biological activity, including its interactions with various molecular targets, potential therapeutic applications, and relevant case studies.

The molecular formula of this compound is . The compound's structure can be summarized as follows:

| Feature | Description |

|---|---|

| Molecular Formula | |

| Functional Groups | Hydroxyl group (-OH), Bromine (Br) |

| Parent Compound | Fluorene |

The presence of both the bromine atom and hydroxyl group enhances its reactivity and interactions with biological molecules, which is pivotal for its pharmacological properties.

Antiproliferative Effects

Preliminary studies have indicated that this compound exhibits significant antiproliferative activity in various cancer cell lines. For instance, in vitro tests on MCF-7 breast cancer cells have shown that this compound can inhibit cell proliferation effectively. The mechanism appears to involve the destabilization of microtubules, similar to other known antitumor agents like combretastatin A-4.

A recent study reported that compounds structurally related to this compound demonstrated IC50 values ranging from 10 to 33 nM against MCF-7 and MDA-MB-231 triple-negative breast cancer cells, indicating potent antiproliferative effects . The interaction with tubulin at the colchicine-binding site suggests a potential pathway for inducing apoptosis in cancer cells.

The compound's mechanism of action is believed to involve:

- Microtubule Destabilization : Similar to combretastatin A4, it disrupts microtubule polymerization, leading to cell cycle arrest and apoptosis.

- Cell Cycle Arrest : Flow cytometry analyses have shown that treated cells exhibit G2/M phase arrest, leading to mitotic catastrophe .

- Molecular Docking Studies : In silico studies support the hypothesis that this compound interacts with tubulin, confirming its role as a microtubule-destabilizing agent .

Case Studies

Case Study 1: Antiproliferative Activity in Breast Cancer Cells

In a study focusing on various derivatives of fluorene, researchers evaluated the antiproliferative effects of this compound against MCF-7 and MDA-MB-231 cells. The results indicated that this compound significantly reduced cell viability at low concentrations (IC50 values between 10–33 nM), comparable to established chemotherapeutics .

Case Study 2: Structural Analogs

Research has also focused on structural analogs of this compound to understand better how modifications affect biological activity. For example, substituting different functional groups has provided insights into optimizing potency and selectivity against cancer cell lines .

Future Directions

The ongoing research into this compound suggests several avenues for future exploration:

- Further In Vitro Studies : More comprehensive studies are needed to elucidate the full range of biological activities and mechanisms.

- In Vivo Testing : Evaluating the efficacy and safety profile in animal models will be crucial for advancing this compound toward clinical applications.

- Structure–Activity Relationship (SAR) Analysis : Investigating how structural variations impact biological effectiveness could lead to more potent derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.